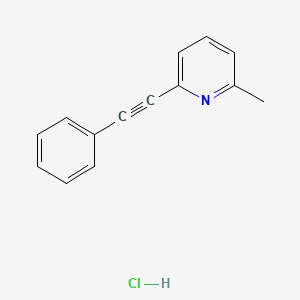

2-Methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride

Description

Significance of Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) in Neurobiological Systems

Glutamate is the principal excitatory neurotransmitter in the brain, essential for most aspects of normal brain function. nih.govwikipedia.org It exerts its effects by activating two main types of receptors: ionotropic and metabotropic. The metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through slower, more prolonged signaling cascades. wikipedia.orgwikipedia.org These receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. wikipedia.org

Metabotropic glutamate receptor 5 (mGluR5) belongs to Group I, alongside mGluR1. wikipedia.org These receptors are typically located on postsynaptic neurons and are linked to the activation of phospholipase C, which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C. wikipedia.orgyoutube.com mGluR5 is highly expressed in brain regions critical for cognitive function and emotional regulation, including the cerebral cortex, hippocampus, and striatum. wikipedia.orgyoutube.com

The strategic location and signaling mechanism of mGluR5 position it as a crucial modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgnih.gov It is involved in both long-term potentiation (LTP) and long-term depression (LTD), processes that strengthen or weaken synapses, respectively. wikipedia.org Furthermore, mGluR5 is known to interact with and modulate the function of other key neurotransmitter systems, including N-methyl-D-aspartate (NMDA) receptors and GABAergic pathways. wikipedia.orgyoutube.comnih.gov Given its integral role in regulating neuronal activity, synaptic strength, and neural circuitry, dysfunction in mGluR5 signaling has been implicated in a wide range of neurological and psychiatric disorders, such as anxiety, depression, neuropathic pain, and addiction. wikipedia.orgnih.gov

MPEP Hydrochloride as a Foundational Research Tool in mGluR5 Pharmacology

MPEP hydrochloride is a potent and selective non-competitive antagonist of the mGluR5 receptor. nih.govnih.gov Its discovery provided neuroscientists with a critical tool to pharmacologically probe the function of mGluR5. As a non-competitive antagonist, MPEP binds to an allosteric site on the receptor, a location different from the glutamate binding site, to inhibit its activation. medchemexpress.com It demonstrates high potency, with an IC₅₀ value—the concentration required to inhibit 50% of the receptor's response—of 36 nM for blocking quisqualate-stimulated phosphoinositide hydrolysis at the human mGluR5a receptor. nih.govmedchemexpress.comrndsystems.com

A key advantage of MPEP as a research tool is that it is systemically active and crosses the blood-brain barrier, allowing for in vivo administration in animal models to study the behavioral and physiological consequences of mGluR5 blockade. rndsystems.comtocris.comhellobio.com This has enabled extensive preclinical research into the potential roles of mGluR5 in various central nervous system disorders. nih.gov Studies have utilized MPEP to demonstrate the involvement of mGluR5 in anxiety, depression, pain, and addiction. nih.govmdpi.comwikipedia.org While highly selective for mGluR5 over other mGluR subtypes, some research indicates that MPEP may have off-target effects, including weak NMDA receptor antagonism and positive allosteric modulation of mGluR4 receptors, which necessitates careful interpretation of results. rndsystems.comtocris.comwikipedia.org Despite this, MPEP's primary significance lies in its role as a pioneering mGluR5 antagonist that paved the way for the development of even more selective compounds, such as MTEP. nih.govwikipedia.org

Pharmacological Profile of MPEP Hydrochloride

| Parameter | Description | Reference |

|---|---|---|

| Mechanism of Action | Potent, selective, non-competitive antagonist of mGluR5; Positive allosteric modulator of mGluR4. | medchemexpress.comrndsystems.comtocris.com |

| Potency (IC₅₀) | 36 nM at the human mGlu5a receptor. | nih.govnih.govmedchemexpress.com |

| Selectivity | No significant activity at human mGlu1b, mGlu2, mGlu3, mGlu4a, mGlu6, mGlu7b, and mGlu8a receptors at tested concentrations. | nih.govmedchemexpress.com |

| Activity | Centrally active following systemic administration; crosses the blood-brain barrier. | rndsystems.comtocris.comhellobio.com |

Historical Context of MPEP Hydrochloride Discovery and Early Preclinical Investigation

MPEP (2-Methyl-6-(phenylethynyl)pyridine) was developed by the pharmaceutical company Novartis in the late 1990s and was among the first selective antagonists identified for the mGluR5 receptor. wikipedia.org Interestingly, the compound was originally patented for a completely different application: as a liquid crystal for use in LCDs. wikipedia.org Its pharmacological properties were detailed in a landmark 1999 paper by Gasparini et al., which characterized it as a potent, selective, and systemically active mGluR5 antagonist. nih.gov

This discovery spurred a wave of preclinical research to explore the therapeutic potential of blocking mGluR5. Early investigations focused on conditions believed to involve excessive glutamatergic signaling. In animal models of anxiety, MPEP demonstrated anxiolytic-like effects in various tests, including the elevated plus-maze and conflict drinking tests in rats. nih.govnih.gov Studies also explored its potential in mood disorders, finding that MPEP exerted antidepressant-like effects in the tail suspension test in mice. nih.govnih.gov Furthermore, significant research was conducted in the area of neuropathic pain, where MPEP was shown to reverse cold hypersensitivity and mechanical hyperalgesia in rat models of nerve injury. rndsystems.commdpi.comnih.gov These foundational studies established mGluR5 as a promising target for novel therapeutics and cemented MPEP's role as an indispensable chemical probe for dissecting the complex functions of this receptor in the brain.

Key Early Preclinical Findings with MPEP

| Research Area | Animal Model | Observed Effect of MPEP | Reference |

|---|---|---|---|

| Anxiety | Rats (Vogel test, elevated plus-maze) & Mice (four-plate test) | Induced anxiolytic-like effects without affecting motor coordination. | nih.govnih.govresearchgate.net |

| Depression | Mice (tail suspension test) | Shortened immobility time, suggesting an antidepressant-like effect. | nih.govnih.gov |

| Neuropathic Pain | Rats (chronic constriction injury model) | Inhibited cold hypersensitivity. | nih.gov |

| Inflammatory Pain | Rats (inflamed hind paw) | Reversed mechanical hyperalgesia. | rndsystems.comtocris.com |

| Addiction | Animal models | Reduced self-administration of nicotine (B1678760), cocaine, and heroin. | wikipedia.org |

| Parkinson's Disease Model | MPTP-lesioned monkeys | Reduced L-DOPA-induced dyskinesias. | nih.gov |

Structure

2D Structure

Properties

CAS No. |

219911-35-0 |

|---|---|

Molecular Formula |

C14H12ClN |

Molecular Weight |

229.70 g/mol |

IUPAC Name |

2-methyl-6-(2-phenylethynyl)pyridin-1-ium chloride |

InChI |

InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |

InChI Key |

PKDHDJBNEKXCBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |

Appearance |

Assay:≥98%A crystalline solid |

Other CAS No. |

96206-92-7 |

Synonyms |

2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions of Mpep Hydrochloride

Mechanism of Action as a Non-Competitive Allosteric Modulator

MPEP hydrochloride, chemically known as 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, functions as a non-competitive antagonist, binding to an allosteric site on the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov This means it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site but instead modulates the receptor's function from a different location within the seven-transmembrane domain. nih.gov This allosteric modulation results in the inhibition of receptor activity, classifying MPEP as a negative allosteric modulator (NAM). acs.org

A primary mechanism through which MPEP hydrochloride exerts its antagonistic effects on mGluR5 is by inhibiting the receptor's signaling cascade. Group I mGluRs, which include mGluR5, are coupled to Gq/G11 proteins, and their activation typically stimulates phospholipase C (PLC), leading to the hydrolysis of phosphoinositides. nih.gov This process generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which act as second messengers. MPEP potently and non-competitively inhibits this pathway when stimulated by agonists. medchemexpress.comnih.gov Research demonstrates that MPEP hydrochloride can completely inhibit quisqualate-stimulated phosphoinositide (PI) hydrolysis with an IC₅₀ value of 36 nM. medchemexpress.com This inhibition of the PI hydrolysis pathway is a key indicator of its functional antagonism at the mGluR5 receptor. nih.govnih.govdntb.gov.ua

By inhibiting phosphoinositide hydrolysis, MPEP hydrochloride effectively downstream modulates intracellular signaling cascades. The generation of IP₃, a product of PI hydrolysis, is crucial for mobilizing intracellular calcium (Ca²⁺) from the endoplasmic reticulum. nih.govnih.govnih.gov Consequently, MPEP's blockade of this pathway prevents the rise in intracellular calcium concentration that would normally follow mGluR5 activation. nih.govnih.gov This disruption affects numerous cellular processes that are dependent on calcium as a second messenger. The activation of G-protein-coupled receptors can also involve other signaling pathways, such as those involving protein kinase C (PKC) and G-protein-coupled inwardly rectifying K+ channels (GIRK channels), which are also influenced by the initial receptor-G protein coupling that MPEP disrupts. mdpi.com

The allosteric binding of MPEP hydrochloride influences the physical structure of the mGluR5 receptor. Molecular dynamics simulations have indicated that MPEP binding stabilizes the mGluR5 receptor in an inactive-like conformation. acs.org This conformational stabilization prevents the receptor from adopting the active state that is necessary to engage with and activate its associated G-proteins, even when the natural agonist, glutamate, is bound to the orthosteric site. acs.org This mechanism is distinct from competitive antagonists that physically block the agonist binding site.

Receptor Selectivity Profile and Binding Properties

MPEP hydrochloride is recognized for its high selectivity for the mGluR5 receptor subtype over other metabotropic glutamate receptors, although it is not entirely devoid of off-target activity. nih.govtocris.comrndsystems.com

MPEP hydrochloride is a potent and highly selective non-competitive antagonist at the mGluR5 receptor. nih.govtocris.comrndsystems.com Its potency is demonstrated by a reported half-maximal inhibitory concentration (IC₅₀) of 36 nM. medchemexpress.comtocris.comrndsystems.com This selective antagonism has made MPEP a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the mGluR5 receptor. nih.govresearchgate.net However, some studies suggest that at higher concentrations, MPEP may also exhibit non-competitive NMDA receptor antagonist properties, which should be considered when interpreting experimental results. nih.govnih.gov

While highly selective for mGluR5, MPEP's activity at other mGluR subtypes has been assessed to establish its specificity. Studies have shown that MPEP has no significant agonist or antagonist effects at several other mGluR subtypes. medchemexpress.comnih.gov Specifically, it shows no notable activity at human mGluR2, mGluR3, mGluR7b, and mGluR8a receptors at concentrations up to 100 μM, and no activity at the human mGluR6 receptor at 10 μM. medchemexpress.com It also does not significantly affect the closely related mGluR1 subtype, which is also a Group I mGluR. nih.gov

Interestingly, MPEP hydrochloride has been identified as a positive allosteric modulator (PAM) at mGluR4 receptors, a Group III mGluR. tocris.comrndsystems.comnih.gov In this capacity, it enhances the potency and efficacy of mGluR4 agonists like L-AP4. nih.gov This dual action—acting as a NAM at mGluR5 and a PAM at mGluR4—is attributed to its ability to induce distinct receptor conformations at each subtype. acs.org

Table 1: Receptor Activity Profile of MPEP Hydrochloride

| Receptor Subtype | MPEP Activity | Potency/Concentration | Citation(s) |

|---|---|---|---|

| mGluR5 | Negative Allosteric Modulator (NAM) / Antagonist | IC₅₀ = 36 nM | tocris.com, rndsystems.com, medchemexpress.com |

| mGluR1 | No significant effect | nih.gov | |

| mGluR2 | No significant effect | No activity at 100 μM | medchemexpress.com |

| mGluR3 | No significant effect | No activity at 100 μM | medchemexpress.com |

| mGluR4 | Positive Allosteric Modulator (PAM) | Potentiates agonist response | tocris.com, rndsystems.com, nih.gov |

| mGluR6 | No significant effect | No activity at 10 μM | medchemexpress.com |

| mGluR7b | No significant effect | No activity at 100 μM | medchemexpress.com |

| mGluR8a | No significant effect | No activity at 100 μM | medchemexpress.com |

Characterization of Off-Target Receptor Interactions and Their Interpretational Implications in Research

Beyond its primary action at mGluR5, MPEP engages with several other neural targets, which can confound experimental results if not properly considered. These interactions include modulation of other glutamate receptor subtypes, as well as effects on monoamine systems.

Positive Allosteric Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)

MPEP hydrochloride has been identified as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (mGluR4). nih.govnih.govnih.gov Unlike a direct agonist, a PAM enhances the receptor's response to its natural ligand, in this case, glutamate.

Studies using recombinant cell lines expressing hmGluR4 have demonstrated that MPEP can enhance both the potency and efficacy of the mGluR4 agonist L-2-amino-4-phosphonobutyrate (L-AP4). nih.gov In guanosine (B1672433) 5′-O-(3-[35S]thiotriphosphate) ([³⁵S]GTPγS) binding assays, which measure G-protein activation, MPEP produced a 1.8-fold left-shift in the L-AP4 concentration-response curve. This potentiation effect was dependent on the activation of the receptor by an agonist and was completely blocked by a competitive mGluR4 antagonist, indicating the allosteric nature of the interaction. nih.gov Interestingly, while MPEP showed no direct agonist activity in GTPγS binding studies, it did exhibit effects in whole-cell cAMP assays, which was attributed to activation by media-derived components. nih.gov This modulatory action on mGluR4 is a critical consideration in studies where MPEP is used at concentrations that may affect this receptor, typically above 10 μM.

| Parameter | Agonist | Modulator | Effect of Modulator |

| Potency (EC₅₀) | L-AP4 | 100 µM MPEP | 1.8-fold decrease (left-shift) |

| Efficacy (% of max) | L-AP4 | 100 µM MPEP | Increased maximal response |

Antagonism of N-Methyl-D-Aspartate (NMDA) Receptors

A significant off-target effect of MPEP is its action as a noncompetitive antagonist of N-Methyl-D-Aspartate (NMDA) receptors. nih.govstocktitan.netpsychscenehub.com This interaction is particularly important as it can mediate neuroprotective effects that might otherwise be incorrectly attributed solely to mGluR5 antagonism. nih.govnih.gov This antagonistic action suggests that caution is required when interpreting the neuroprotective or behavioral effects of MPEP, as they may stem from its influence on NMDA receptor function rather than, or in addition to, its primary activity at mGluR5. nih.gov

The inhibitory effect of MPEP on NMDA receptors is concentration-dependent. In studies using cultured rat cortical neurons, MPEP demonstrated a more pronounced effect on the steady-state component of the NMDA-evoked current compared to the peak current. nih.gov

At a concentration of 20 µM, MPEP did not cause a significant change in the peak NMDA current but did reduce the steady-state current to 67.4% of the control value. nih.gov When the concentration was increased to 200 µM, MPEP significantly inhibited both the peak and steady-state currents to 59.4% and 35.1% of control values, respectively. nih.gov Furthermore, at 200 µM, MPEP was found to reduce the mean open time of the NMDA channel by approximately 50% and significantly decrease the channel's open probability. nih.gov These findings support the characterization of MPEP as a noncompetitive, open-channel blocker of the NMDA receptor. nih.gov

| MPEP Concentration | Effect on Peak NMDA Current (% of control) | Effect on Steady-State NMDA Current (% of control) | Effect on NMDA Channel Open Time (% of control) |

| 20 µM | Not significantly altered | 67.4 ± 2.3% | Not reported |

| 200 µM | 59.4 ± 4.2% | 35.1 ± 2.5% | 49.4 ± 4.12% |

Research has characterized the modulatory effects of MPEP on NMDA receptors primarily in rodent models. Studies on cultured cortical neurons from rats have been instrumental in detailing the noncompetitive antagonism and concentration-dependent inhibition of NMDA currents. nih.gov In vivo studies in rats have also shown that MPEP can attenuate certain physiological responses mediated by NMDA receptor activation. Separately, research in mice has highlighted that, unlike the NMDA antagonist MK-801, MPEP does not induce the same pattern of neurotoxicity in the retrosplenial cortex, suggesting a different functional consequence of its NMDA receptor interaction compared to classic antagonists. nih.gov While these studies confirm the effect of MPEP on NMDA receptors in both rats and mice, the existing literature does not provide a direct comparative analysis to delineate quantitative species-specific differences in this modulatory effect.

Interaction with Monoamine Transporters: Norepinephrine (B1679862) Transporter (NET) Inhibition

MPEP has been shown to interact with the norepinephrine transporter (NET), a key component in the regulation of noradrenergic signaling. medchemexpress.com In vitro studies demonstrated that MPEP binds to the human norepinephrine transporter, completely displacing the binding of [³H]-nisoxetine with a pKi of 6.63. medchemexpress.com

Furthermore, MPEP inhibits the function of the transporter. In cells expressing the human NET, MPEP inhibited the uptake of [³H]-norepinephrine with a pIC₅₀ of 5.55. medchemexpress.com In vivo experiments supported this finding, showing that administration of MPEP (30 mg/kg, i.p.) in rats led to a significant increase in norepinephrine-like oxidation current in the amygdala, an effect comparable to that of the established NET inhibitor desipramine. medchemexpress.com This inhibition of norepinephrine reuptake presents a potential mechanism for some of the observed anxiolytic- and antidepressant-like effects of MPEP. medchemexpress.comnih.gov

| Assay Type | MPEP Parameter | Value |

| Binding Assay (human NET) | pKi ([³H]-nisoxetine displacement) | 6.63 ± 0.02 |

| Uptake Assay (human NET) | pIC₅₀ ([³H]-norepinephrine uptake) | 5.55 ± 0.09 |

Inhibition of Monoamine Oxidase A (MAO-A)

Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of monoamine neurotransmitters. nih.govpsychscenehub.com While MPEP exhibits activity at the norepinephrine transporter, a review of the scientific literature, including studies on its off-target profile, does not provide significant evidence that MPEP hydrochloride acts as a direct inhibitor of Monoamine Oxidase A. Its pharmacological characterizations focus on its effects on glutamate and NMDA receptors, and the norepinephrine transporter. medchemexpress.comnih.gov

Neurobiological Mechanisms of Mpep Hydrochloride Action

Modulation of Neuronal Excitability and Synaptic Transmission

MPEP hydrochloride primarily exerts its effects by blocking mGluR5. In doing so, it modulates the fundamental processes of neuronal excitability and synaptic transmission. The activation of mGluR5 is generally associated with an increase in neuronal excitability and enhancement of glutamatergic synaptic transmission. nih.gov Consequently, by antagonizing this receptor, MPEP can suppress glutamatergic synaptic transmission. fao.org

Research has shown that under conditions of elevated glutamate (B1630785), which can overwhelm natural uptake mechanisms, the application of MPEP increases the amplitude of inhibitory postsynaptic currents (IPSCs) during repetitive stimulation. nih.gov This suggests that by blocking mGluR5, MPEP can influence the balance of excitation and inhibition within neural circuits, a key factor in maintaining stable brain function. nih.gov This modulation of synaptic transmission is a foundational aspect of its broader influence on more complex neurobiological phenomena. nih.gov

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a crucial mechanism for learning and memory. MPEP has been a valuable tool for investigating the role of mGluR5 in these processes.

Effects on Long-Term Potentiation (LTP) Induction and Maintenance

Long-Term Potentiation (LTP) is a persistent strengthening of synapses that is widely considered a key cellular mechanism underlying learning and memory. researchgate.netresearchgate.net While the most studied form of LTP depends on the activation of N-methyl-D-aspartate (NMDA) receptors, certain forms are dependent on the activation of metabotropic glutamate receptors, including mGluR5. nih.gov This mGluR-dependent LTP can be expressed both presynaptically and postsynaptically and is found in various brain regions like the neocortex and hippocampus. nih.gov Given that MPEP is a potent mGluR5 antagonist, it is utilized in research to inhibit the induction and maintenance of mGluR5-dependent LTP, thereby helping to isolate and understand this specific form of synaptic plasticity. nih.gov

Effects on Long-Term Depression (LTD)

Long-Term Depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is a critical mechanism for clearing old memory traces and refining neural circuits. nih.gov Like LTP, LTD has various forms, some of which are dependent on the activation of group I mGluRs (mGluR1 and mGluR5). The induction of mGluR-dependent LTD can trigger a cascade that results in the internalization of AMPA receptors, weakening the synapse. nih.gov

Studies have specifically implicated mGluR5 in the induction of LTD. The application of MPEP has been shown to be effective in blocking the induction of this form of LTD, confirming that the process is mGluR5-dependent. nih.gov

Regulation of Synaptic Structural Plasticity: Dendritic Spine Density and Morphology

Synaptic plasticity is not just a functional change; it also involves physical alterations in synaptic structures, particularly in dendritic spines. MPEP has been shown to influence this structural plasticity. In a rat model of chronic migraine, a condition associated with synaptic plasticity changes, administration of MPEP restored alterations in the ultrastructure of synapses. nih.gov Furthermore, research has demonstrated that inducing mGluR-LTD can lead to a net loss of mushroom-type dendritic spines. nih.gov The application of MPEP alone was also found to cause a decrease in dendritic Synaptopodin (Synpo) clusters, a protein associated with the spine cytoskeleton. nih.gov

| Structural/Protein Marker | Observation in Chronic Migraine Model | Effect of MPEP Administration | Source |

|---|---|---|---|

| Synaptic Cleft Width | Increased | Restored towards baseline | nih.gov |

| Postsynaptic Density (PSD) Thickness | Increased | Restored towards baseline | nih.gov |

| Synaptic Interface Curvature | Increased | Restored towards baseline | nih.gov |

| PSD95 Protein Expression | Increased | Decreased | nih.gov |

| Synaptophysin (Syp) Protein Expression | Increased | Decreased | nih.gov |

Functional Interaction and Interplay with NMDA Receptor-Dependent Plasticity

There is a significant functional interplay between mGluR5 and NMDA receptors, which are critical for the most common forms of synaptic plasticity. The activation of group I mGluRs can potentiate NMDA receptor currents, and blocking these receptors with MPEP can lead to a decrease in NMDA-receptor-mediated neurotransmission. nih.gov

Interestingly, research indicates that MPEP may also exert a more direct action on the NMDA receptor itself. Studies have shown that MPEP can act as a noncompetitive NMDA receptor antagonist, directly inhibiting its function. nih.gov This action is distinct from its effect on mGluR5. The compound produces a more significant effect on the steady-state NMDA current compared to the peak current and has been observed to reduce both the open time and open probability of the NMDA channel. nih.gov This suggests that MPEP can modulate NMDA-dependent plasticity through at least two routes: indirectly by blocking mGluR5-mediated potentiation of the NMDA receptor, and directly by inhibiting the NMDA receptor channel. nih.govnih.gov This dual action underscores the complex interactions between these two critical glutamate receptor systems. nih.gov

| Parameter | MPEP Concentration | Observed Effect (% of Control or Change) | Source |

|---|---|---|---|

| Steady State NMDA Current | 20 μM | Reduced to 67.4 ± 2.3% | nih.gov |

| Peak NMDA Current | 20 μM | Not significantly altered | nih.gov |

| NMDA Channel Open Time | 20 μM | Reduced to 79.36 ± 5.13% | nih.gov |

| NMDA Channel Open Time | 200 μM | Reduced to 49.40 ± 4.12% | nih.gov |

| NMDA Channel Open Probability | 20 μM | Significantly reduced | nih.gov |

| NMDA Channel Open Probability | 200 μM | Markedly reduced | nih.gov |

Influence on Intracellular Signaling Pathways

The antagonism of mGluR5 by MPEP hydrochloride initiates a cascade of effects on downstream intracellular signaling pathways. The activation of mGluR5 is coupled to Gq proteins, which stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger calcium release from intracellular stores and activate Protein Kinase C (PKC).

By blocking mGluR5, MPEP inhibits these initial steps. Research has demonstrated that MPEP administration can inhibit the upregulation of PKC. nih.gov Furthermore, this inhibition has been shown to prevent the subsequent phosphorylation of the NR2B subunit of the NMDA receptor, a key step in modulating NMDA receptor function and plasticity. nih.gov Other signaling molecules implicated in mGluR-dependent plasticity, such as Protein Kinase A (PKA), are also modulated by these pathways. nih.gov The broad influence of MPEP on these foundational signaling cascades explains its significant impact on synaptic function and plasticity.

Phosphoinositide (PI) Hydrolysis Pathways

A primary signaling mechanism of mGluR5 is its coupling to Gq/11 proteins, which activate phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process is known as phosphoinositide (PI) hydrolysis. researchgate.net

MPEP hydrochloride functions as a potent inhibitor of this pathway. In cellular assays using recombinant human mGluR5a receptors, MPEP was found to completely inhibit PI hydrolysis stimulated by the agonist quisqualate, demonstrating an IC50 value of 36 nM. nih.govresearchgate.net This antagonistic action prevents the generation of IP3 and DAG, thereby blocking the subsequent release of intracellular calcium and the activation of protein kinase C, which are critical downstream events that modulate neuronal excitability and plasticity. nih.govresearchgate.net This inhibitory effect is highly selective for mGluR5, as MPEP shows no significant agonist or antagonist activity at other mGlu receptor subtypes, including mGlu1b, at concentrations up to 30-100 μM. nih.gov

| Parameter | Value | Compound | Receptor | Assay |

| IC50 | 36 nM | MPEP | human mGluR5a | Quisqualate-stimulated PI hydrolysis |

This table summarizes the inhibitory concentration of MPEP on phosphoinositide hydrolysis.

Protein Kinase C (PKC) and NR2B Phosphorylation

The activation of mGluR5 and the subsequent PI hydrolysis cascade directly lead to the activation of Protein Kinase C (PKC). mdpi.com Activated PKC, in turn, can phosphorylate various intracellular proteins, including the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The phosphorylation of NR2B is a critical step in modulating the activity of NMDA receptors and is implicated in processes such as synaptic plasticity and inflammatory pain. mdpi.com

Research has demonstrated that inflammation can induce an increase in the tyrosine phosphorylation of the NR2B subunit in the spinal cord. This effect is part of a signaling cascade that involves G-protein-coupled receptors and is dependent on PKC activation. mdpi.com Studies have shown that the administration of a PKC inhibitor can block this inflammation-induced NR2B phosphorylation. mdpi.com

Given that MPEP hydrochloride blocks the initial step of mGluR5 activation, it effectively prevents the downstream activation of PKC. nih.gov Consequently, MPEP can inhibit the subsequent PKC-mediated phosphorylation of the NR2B subunit. This mechanism suggests that the neuroprotective and analgesic properties of MPEP may, in part, be attributable to its ability to interrupt this specific signaling pathway that links mGluR5 activation to the modulation of NMDA receptor function. nih.govmdpi.com

Convergence on Common Signaling Cascades Affecting Neuronal Responses

The signaling pathways initiated by mGluR5 activation converge on several critical cascades that ultimately regulate neuronal excitability and response. By blocking mGluR5, MPEP hydrochloride modulates these convergent pathways. One major pathway is the PI hydrolysis/intracellular calcium release cascade, which directly influences neuronal firing. nih.govresearchgate.net For instance, in the CA1 area of the hippocampus, the application of the mGluR agonist DHPG induces neuronal firing, an effect that is blocked by the administration of MPEP. nih.gov

Furthermore, the mGluR5 pathway functionally intersects with the signaling of NMDA receptors. While MPEP's primary target is mGluR5, its downstream effects impact NMDA receptor activity, partly through the inhibition of PKC-mediated NR2B phosphorylation as described above. researchgate.netmdpi.com There is also evidence suggesting that MPEP itself may directly, albeit more weakly, modulate NMDA receptor channels, contributing to its neuroprotective effects. researchgate.net This convergence is significant in conditions of neuronal hyperexcitability and excitotoxicity, where both mGluR5 and NMDA receptors play a crucial role. The synergistic effect between mGluR5 and NMDA receptors in the development of morphine tolerance further highlights this convergence, which can be attenuated by MPEP. nih.gov

Regulation of Neurotransmitter Systems Beyond Glutamate

The influence of MPEP hydrochloride extends beyond the glutamatergic system, modulating the activity of other critical neurotransmitter networks, including the norepinephrine (B1679862) and opioid systems.

Norepinephrine System Modulation and In Vivo Voltammetric Responses

Evidence suggests that MPEP hydrochloride can act as an inhibitor of the norepinephrine transporter (NET). pnas.org This action provides a mechanism for its anxiolytic- and antidepressant-like effects that is distinct from its mGluR5 antagonism. In vitro studies have shown that MPEP can displace the binding of [3H]-nisoxetine, a selective NET ligand, and inhibit the uptake of norepinephrine in cells expressing the human NET, with a pIC50 of 5.55. pnas.org

In vivo studies using differential pulse voltammetry have substantiated this finding. pnas.org Administration of MPEP was found to significantly increase norepinephrine-like voltammetric signals in the amygdala, a brain region critical for processing fear and anxiety. pnas.org This increase in extracellular norepinephrine is consistent with the blockade of its reuptake via NET. Concurrently, MPEP was observed to decrease the firing rate of neurons in the locus coeruleus, the principal site of norepinephrine synthesis in the brain, an effect also seen with the established NET inhibitor desipramine. pnas.org

| Finding | Method | Brain Region | Effect of MPEP |

| Increased NE-like signal | In Vivo Differential Pulse Voltammetry | Amygdala | Significant Increase |

| Decreased cell firing | Electrophysiology | Locus Coeruleus | Significant Decrease |

| Inhibited [3H]-NE uptake | In Vitro Uptake Assay | LLCPK cells (hNET) | pIC50 of 5.55 |

This table presents the observed effects of MPEP on the norepinephrine system based on different experimental methods.

Functional Interactions with Opioid Receptors (e.g., μ-opioid receptor)

There are significant functional interactions between the mGluR5 receptor, MPEP's target, and the μ-opioid receptor (MOR), which are co-localized in brain and spinal cord regions associated with pain processing. pnas.orgnih.gov While one study indicated that mGluR5 does not directly interact with μ-opioid receptors, the functional crosstalk between their signaling pathways is well-established. nih.gov

Administering MPEP in conjunction with morphine has been shown to potentiate the analgesic effects of the opioid and delay the development of antinociceptive tolerance. nih.govnih.govnih.gov This suggests a synergistic relationship where blocking mGluR5 signaling enhances the efficacy of MOR activation. The mechanism may involve the prevention of opioid-induced cellular adaptations, such as the upregulation of neuronal nitric oxide synthase (nNOS), which is associated with tolerance. nih.gov Co-administration of MPEP with morphine was found to partially inhibit this nNOS upregulation in the spinal cord. nih.gov

The concept of a physical MOR-mGluR5 heteromer has been proposed as a potential target for novel analgesics, and bivalent ligands containing both a MOR agonist and an MPEP-related pharmacophore have been developed to explore this possibility. pnas.orgnih.gov These findings underscore a critical modulatory role for MPEP in opioid signaling, primarily by counteracting the glutamate-driven neuroplastic changes that lead to opioid tolerance and dependence. nih.govpnas.org

Preclinical Behavioral Pharmacology of Mpep Hydrochloride in Animal Models

Studies in Models of Affective Disorders

The role of glutamatergic neurotransmission in the pathophysiology of affective disorders has led to the investigation of compounds like MPEP hydrochloride as potential anxiolytics and antidepressants.

Anxiolytic-Like Effects in Rodent Anxiety Models

MPEP hydrochloride has demonstrated notable anxiolytic-like properties across various well-established rodent models of anxiety.

In the elevated plus maze , a test that assesses anxiety-like behavior by measuring the rodent's willingness to explore open, unprotected spaces, MPEP hydrochloride has shown significant effects. In rats, oral administration of MPEP at 30 mg/kg resulted in a significant increase in the percentage of time spent in the open arms (up to 64%) and the percentage of entries into the open arms (up to 63%). medchemexpress.com Intraperitoneal administration at doses of 3 and 10 mg/kg also significantly increased the total number of arm entries. medchemexpress.com Another study in rats demonstrated that MPEP (1–30 mg/kg) induced anxiolytic-like effects in the elevated plus-maze test. nih.gov In a model of ethanol (B145695) withdrawal-induced anxiety, MPEP at 10 mg/kg significantly increased the percentage of total time spent in the open arms and the number of open arm entries. nih.govresearchgate.net

The stress-induced hyperthermia model, which measures the rise in body temperature in response to a stressful stimulus, has also been utilized to evaluate the anxiolytic potential of MPEP hydrochloride. In DBA/2 mice, MPEP hydrochloride dose-dependently attenuated stress-induced hyperthermia at doses of 10-30 mg/kg, indicating an anxiolytic-like profile. nih.gov

Table 1: Anxiolytic-Like Effects of MPEP Hydrochloride in Rodent Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Elevated Plus Maze | Rat | Oral administration (30 mg/kg) significantly increased time spent in and entries into open arms. medchemexpress.com | medchemexpress.com |

| Elevated Plus Maze | Rat | Induced anxiolytic-like effects at doses of 1–30 mg/kg. nih.gov | nih.gov |

| Elevated Plus Maze (Ethanol Withdrawal) | Rat | 10 mg/kg significantly increased open arm time and entries. nih.govresearchgate.net | nih.govresearchgate.net |

| Stress-Induced Hyperthermia | Mouse | Dose-dependently attenuated hyperthermia at 10-30 mg/kg. nih.gov | nih.gov |

Antidepressant-Like Effects in Rodent Depression Models

The potential antidepressant properties of MPEP hydrochloride have been investigated in widely used rodent models of depression.

In the forced swim test , a model that assesses behavioral despair, MPEP hydrochloride has shown antidepressant-like activity. In mice, MPEP (1, 10, and 20 mg/kg) significantly decreased the immobility time, with the highest dose producing a 55% reduction, an effect comparable to the standard antidepressant imipramine. medchemexpress.com

The olfactory bulbectomy model in rats, a surgical model of depression, has also been used to study the effects of MPEP hydrochloride. Prolonged, but not acute, treatment with MPEP hydrochloride was found to reverse the learning deficits observed in bulbectomized rats, suggesting an antidepressant-like effect with chronic administration. nih.gov

Table 2: Antidepressant-Like Effects of MPEP Hydrochloride in Rodent Models

| Model | Species | Key Findings | Reference |

|---|---|---|---|

| Forced Swim Test | Mouse | Significantly decreased immobility time (1-20 mg/kg); 55% reduction at 20 mg/kg. medchemexpress.com | medchemexpress.com |

| Olfactory Bulbectomy | Rat | Prolonged treatment reversed learning deficits. nih.gov | nih.gov |

Effects on Sleep Architecture as a Putative Biomarker for Antidepressant Activity

Alterations in sleep architecture, particularly the suppression of rapid eye movement (REM) sleep, are considered potential biomarkers for antidepressant efficacy. Studies on MPEP hydrochloride have revealed significant effects on sleep patterns. In rats, MPEP has been shown to affect sleep architecture. nih.gov Benzodiazepines, another class of drugs with anxiolytic properties, are known to increase stage 2 of NREM sleep and decrease the time of stages 3 and 4 of NREM sleep, along with a reduction in REM sleep time. nih.gov The analysis of sleep patterns, including REM and deep sleep, can be achieved with a single channel of EEG. google.com

Research in Models of Pain and Nociception

MPEP hydrochloride has been extensively studied for its potential analgesic effects in various models of pain.

Antinociceptive and Anti-Allodynic Effects in Neuropathic Pain Models

In models of neuropathic pain , which mimics the chronic pain state resulting from nerve injury, MPEP hydrochloride has demonstrated both antinociceptive (pain-relieving) and anti-allodynic (reduction of pain from non-painful stimuli) effects. The chronic constriction injury (CCI) model is a commonly used method to induce neuropathic pain in rodents. nih.govane.pl

Attenuation of Inflammatory Pain Responses

MPEP hydrochloride has also shown efficacy in reducing pain associated with inflammation. In a rat model of inflammatory pain induced by complete Freund's adjuvant (CFA), MPEP hydrochloride was found to reverse mechanical hyperalgesia in the inflamed paw. tocris.comnih.gov

Table 3: Effects of MPEP Hydrochloride in Pain Models

| Pain Model Type | Specific Model | Species | Key Findings | Reference |

|---|---|---|---|---|

| Neuropathic Pain | Chronic Constriction Injury (CCI) | Rat | A standard model for inducing neuropathic pain. nih.govane.pl | nih.govane.pl |

| Inflammatory Pain | Complete Freund's Adjuvant (CFA) | Rat | Reversed mechanical hyperalgesia in the inflamed paw. tocris.comnih.gov | tocris.comnih.gov |

Potentiation of Opioid Analgesia and Modulation of Opioid Tolerance Development

MPEP hydrochloride has been shown to enhance the pain-relieving effects of opioids and delay the development of tolerance to these effects. In preclinical studies, MPEP potentiated the antinociceptive effects of morphine in various pain models, including the hotplate and warm water tail-withdrawal tests. unc.edu This potentiation was more significant in the hotplate procedure. unc.edu However, in a model of persistent inflammatory pain using capsaicin, the highest dose of MPEP attenuated the effects of a dose of morphine that produced intermediate levels of pain relief. unc.edu

The development of tolerance to the analgesic effects of morphine, a common issue with long-term opioid use, has also been a focus of research. nih.govfrontiersin.orgfrontiersin.org Studies have shown that MPEP can attenuate the development of tolerance to morphine-induced antinociception in mice. unc.edunih.gov When administered alongside morphine over a period of six days, MPEP significantly reduced the development of tolerance. nih.gov Interestingly, when a low dose of MPEP was combined with a low dose of the NMDA receptor antagonist memantine, the combination also significantly attenuated opioid tolerance, suggesting the involvement of both mGluR5 and NMDA receptors in this process. nih.gov

Table 1: Effect of MPEP on Morphine Analgesia and Tolerance

| Animal Model | Effect of MPEP on Morphine Analgesia | Effect of MPEP on Morphine Tolerance | Reference |

|---|---|---|---|

| Mouse (Hotplate Test) | Potentiation | Attenuation | unc.edunih.gov |

| Mouse (Warm Water Tail-Withdrawal) | Biphasic (attenuation at moderate dose, potentiation at high dose) | Not Specified | unc.edu |

| Rat (Capsaicin-induced pain) | Attenuation of intermediate morphine dose effects | Not Specified | unc.edu |

Modulation of Spinal Nociceptive Processing

MPEP hydrochloride has demonstrated the ability to modulate the processing of pain signals at the spinal cord level. aneskey.com The spinal cord is a critical site for the transmission and modulation of nociceptive information. aneskey.comnih.gov Research indicates that metabotropic glutamate (B1630785) receptors, particularly the mGluR5 subtype, are abundantly expressed in the spinal cord and play a significant role in nociceptive transmission. nih.gov

Intrathecal administration of MPEP in mice has been shown to inhibit the nociceptive responses induced by various substances that excite pain-sensing neurons. nih.gov MPEP significantly reduced the pain-related behaviors caused by the injection of glutamate and trans-ACPD. nih.gov Furthermore, it also diminished the nociceptive responses triggered by substance P, bradykinin, and the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov These findings suggest that mGluR5 is involved in the spinal processing of pain signals mediated by these diverse molecules. nih.gov Electrophysiological studies have further supported the role of mGluR5 in spinal nociceptive processing, showing that MPEP can reduce enhanced synaptic transmission in the dorsal horn of the spinal cord in models of neuropathic pain. nih.gov

Enhanced Analgesia through Combined Receptor Antagonism (e.g., 5-HT2aR)

Research into enhancing the analgesic effects of MPEP has explored its combination with antagonists of other receptor systems, such as the serotonin (B10506) 5-HT2A receptor (5-HT2aR). The rationale behind this approach is that multiple neurotransmitter systems are involved in the complex processing of pain.

While direct studies combining MPEP with a specific 5-HT2aR antagonist for analgesia were not prevalent in the search results, the concept of multimodal analgesia is well-established. semanticscholar.orgpainphysicianjournal.com For instance, TNX-102 SL, a sublingual formulation of cyclobenzaprine (B1214914) hydrochloride, is a multifunctional agent with antagonist activity at several receptors, including the 5-HT2A receptor, and is being developed for the treatment of fibromyalgia. stocktitan.net This highlights the therapeutic potential of targeting multiple receptors, including 5-HT2A, to manage pain. The principle of combining different pharmacological agents to achieve synergistic pain relief is a common strategy in pain management. painphysicianjournal.com

Investigations in Models of Substance Use Disorders and Addiction

Attenuation of Drug Self-Administration and Seeking Behaviors (e.g., Nicotine (B1678760), Cocaine, Heroin, Ketamine, Ethanol)

MPEP hydrochloride has been extensively investigated for its potential to reduce the rewarding and reinforcing effects of various drugs of abuse. In animal models, MPEP has been shown to decrease the self-administration of several substances.

Nicotine: MPEP selectively reduces nicotine self-administration in rats without affecting responding for food, suggesting a specific effect on nicotine's reinforcing properties. nih.gov It has also been found to decrease the "break point" for nicotine in a progressive ratio schedule of reinforcement, indicating a reduction in the motivation to obtain the drug. nih.gov

Cocaine: Studies have shown that MPEP can decrease the reinforcing and motivational properties of cocaine. nih.gov However, some research indicates that under certain conditions, MPEP might potentiate the rewarding properties of cocaine, particularly in priming-induced reinstatement of conditioned place preference (CPP), suggesting a complex role for mGluR5 in cocaine relapse. nih.govicati.org

Ethanol: MPEP has been found to dose-dependently reduce ethanol-reinforced responding in mice without affecting water-reinforced responding. nih.gov It specifically decreases the number of ethanol response bouts and delays the onset of ethanol self-administration. nih.gov This effect of reducing operant ethanol self-administration has also been observed in alcohol-preferring rats, even after periods of alcohol deprivation. nih.gov

Heroin and Other Opioids: While direct studies on heroin self-administration were less prominent in the search results, the findings related to morphine provide relevant insights. MPEP has been shown to inhibit the acquisition of morphine-conditioned place preference, suggesting it can reduce the rewarding effects of opioids. unc.edu

Inhibition of Cue- and Schedule-Induced Reinstatement of Drug-Seeking

A significant challenge in treating addiction is the high rate of relapse, which can be triggered by exposure to drug-associated cues or certain schedules of reinforcement. marquette.edu MPEP has shown promise in preventing this relapse-like behavior in preclinical models.

MPEP has been found to attenuate the reinstatement of nicotine-seeking behavior induced by both drug-associated cues and a fixed-time food schedule. nih.gov Similarly, the mGluR5 antagonist MTEP, a compound related to MPEP, has been shown to reduce cue- and drug-induced reinstatement of methamphetamine-seeking behavior. nih.gov In models of cocaine addiction, both MPEP and MTEP dose-dependently attenuated the reinstatement of drug-seeking induced by a priming injection of cocaine. nih.govresearchgate.net Furthermore, MTEP also reduced cocaine cue-induced reinstatement of drug-seeking. nih.gov These effects appear to be specific to drug-related cues, as MPEP and MTEP did not affect the reinstatement of sucrose-seeking. nih.gov

Table 2: Effect of MPEP on Drug-Seeking Behaviors

| Drug of Abuse | Effect on Self-Administration | Effect on Cue/Schedule-Induced Reinstatement | Reference |

|---|---|---|---|

| Nicotine | Attenuation | Attenuation | nih.govnih.govnih.gov |

| Cocaine | Attenuation (complex effects on reinstatement) | Attenuation | nih.govnih.govicati.orgnih.govresearchgate.net |

| Ethanol | Attenuation | Not Specified | nih.govnih.gov |

| Methamphetamine | Not Specified | Attenuation (by related compound MTEP) | nih.gov |

Reduction of Opioid Withdrawal Symptoms (e.g., Morphine Withdrawal)

Opioid withdrawal is a distressing and physically taxing experience that often contributes to relapse. nih.govhealthline.comsouthsideharmreduction.org MPEP and the related compound MTEP have been shown to alleviate some of the behavioral signs of morphine withdrawal in rats. if-pan.krakow.plnih.gov

In morphine-dependent rats, pretreatment with MPEP or MTEP significantly attenuated several signs of naloxone-precipitated withdrawal, including chewing, digging, and salivation. nih.gov Similarly, in mice, another mGluR5 antagonist, MTEP, produced a dose-dependent reduction in naloxone-induced jumping, a key indicator of morphine withdrawal. if-pan.krakow.pl These findings suggest that blocking mGluR5 receptors can mitigate the severity of physical withdrawal symptoms from opioids. if-pan.krakow.plnih.gov The mechanism may involve the modulation of glutamate transmission, as NMDA receptor antagonists are also known to reduce opioid withdrawal symptoms. if-pan.krakow.pl The potential of mGluR5 antagonists to alleviate withdrawal without the sedative side effects of NMDA antagonists makes them a topic of interest in addiction research. if-pan.krakow.pl

General Inhibition of Schedule-Induced Behaviors

MPEP hydrochloride (2-methyl-6-(phenylethynyl)-pyridine hydrochloride), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been shown to influence behaviors that are not directly contingent on reinforcement but are induced by the schedule of reinforcement itself. In preclinical studies, MPEP has demonstrated a general inhibitory effect on such schedule-induced behaviors. For instance, in rats, MPEP has been found to significantly attenuate schedule-induced polydipsia, an excessive drinking behavior that develops when animals are subjected to intermittent food delivery schedules. nih.gov This suggests that mGluR5 may play a role in the expression of compulsive-like behaviors that emerge as a byproduct of certain reinforcement schedules. nih.govfrontiersin.org

Further research has explored the effects of MPEP on nicotine-seeking behavior induced by a schedule of reinforcement. In these studies, MPEP was observed to attenuate the reinstatement of nicotine-seeking that was induced by a fixed-time schedule of food pellet presentation. nih.gov This finding points towards a broader inhibitory role of MPEP on behaviors driven by the temporal regularities of reinforcement schedules, rather than being specific to a particular reinforcer. nih.gov The table below summarizes the key findings related to MPEP's effect on schedule-induced behaviors.

| Animal Model | Behavior Studied | Key Finding with MPEP Hydrochloride |

| Rat | Schedule-Induced Polydipsia | Significantly attenuated excessive drinking induced by a fixed-time food schedule. nih.gov |

| Rat | Schedule-Induced Nicotine-Seeking | Reduced the reinstatement of nicotine-seeking behavior induced by a non-contingent food delivery schedule. nih.gov |

Efficacy in Models of Neurodevelopmental and Neurodegenerative Disorders

Fragile X syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, often including sensory hypersensitivity and seizures. elsevierpure.comupf.edu The Fmr1 knockout (KO) mouse is a widely used animal model that recapitulates many of the core features of FXS, including an increased susceptibility to audiogenic (sound-induced) seizures. elsevierpure.commeliordiscovery.com

A robust and frequently reported phenotype in Fmr1 KO mice is their heightened sensitivity to audiogenic seizures. meliordiscovery.comjci.org Research has consistently demonstrated that MPEP hydrochloride can effectively suppress these seizures. nih.govnih.gov Administration of MPEP to Fmr1 KO mice prior to an auditory challenge significantly reduces the incidence and severity of the resulting seizures. nih.govnih.gov This anti-convulsant effect highlights the therapeutic potential of mGluR5 antagonism in addressing the hyperexcitability characteristic of FXS. nih.gov The "mGluR theory of fragile X" posits that excessive signaling through mGluR5 contributes to many of the synaptic and behavioral abnormalities seen in the disorder. upf.edu The efficacy of MPEP in mitigating audiogenic seizures in the mouse model provides strong support for this theory. nih.gov

The absence of the fragile X mental retardation protein (FMRP) in FXS leads to dysregulated protein synthesis at the synapse, a key pathophysiological mechanism. upf.edunih.gov FMRP normally acts as a translational repressor for a number of mRNAs, and its absence results in an overproduction of certain proteins downstream of mGluR5 activation. nih.gov MPEP, by blocking mGluR5, can help to normalize this excessive protein synthesis. upf.edu For example, the synthesis of amyloid precursor protein (APP), which is elevated in Fmr1 KO mice, can be attenuated by mGluR5 blockade. nih.gov

Prenatal exposure to valproic acid (VPA) in rodents is a well-established environmental model that induces behavioral and neurobiological changes resembling those seen in autism spectrum disorder (ASD). researchgate.netnih.govfrontiersin.org These models are valuable for investigating the underlying pathophysiology of ASD and for screening potential therapeutic agents. nih.gov The VPA model is characterized by core ASD-like symptoms, including impaired social interaction and the presence of repetitive behaviors. frontiersin.orgfrontiersin.org

Studies have indicated that the glutamatergic system, particularly mGluR5, is dysregulated in the VPA model of autism. frontiersin.orgnih.gov Research has shown that treatment with an mGluR5 antagonist can alleviate some of the ASD-like behaviors in VPA-exposed animals, such as repetitive behaviors and anxiety. frontiersin.org While some studies have used other mGluR5 antagonists, the findings support the potential for MPEP to have similar ameliorative effects in this model. For instance, one study found that another mGluR5 selective antagonist, MTEP, did not produce an effect on impaired ultrasonic vocalizations in infant VPA-exposed rats, suggesting that the therapeutic window and specific behavioral domains affected by mGluR5 antagonism may vary. nih.gov

Parkinson's disease is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov Preclinical research for PD often utilizes neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), to mimic the dopaminergic cell death seen in the human condition. nih.govmdbiosciences.comwjpmr.com

The role of mGluR5 in the pathophysiology of Parkinson's disease has become an area of increasing interest. michaeljfox.org Preclinical data suggest that mGluR5 may be involved in the neurotoxic cascade that leads to the degeneration of neurons. michaeljfox.org While specific studies focusing solely on the efficacy of MPEP hydrochloride in these models are part of a broader investigation into mGluR5 antagonists, the general hypothesis is that blocking this receptor could offer neuroprotective effects. michaeljfox.orgresearchgate.net The concept is that by modulating glutamatergic transmission, mGluR5 antagonists might prevent or slow the progression of neuronal damage. michaeljfox.org The table below outlines the common preclinical models for PD where a compound like MPEP could be evaluated.

| Preclinical Model | Description | Potential Therapeutic Rationale for MPEP Hydrochloride |

| 6-hydroxydopamine (6-OHDA) Model | Injection of the neurotoxin 6-OHDA into the brain to selectively destroy dopaminergic neurons. nih.gov | To investigate the potential neuroprotective effects of mGluR5 antagonism against 6-OHDA-induced neurodegeneration. |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model | Systemic administration of the neurotoxin MPTP, which is metabolized to the toxicant MPP+, leading to the destruction of dopaminergic neurons. mdbiosciences.comwjpmr.com | To assess whether blocking mGluR5 with MPEP can mitigate the dopaminergic cell loss and motor deficits induced by MPTP. |

Parkinson's Disease (PD) Models

Antiparkinsonian Effects (e.g., reduction of haloperidol-induced catalepsy)

The potential of MPEP hydrochloride (MPEP) to alleviate motor symptoms of Parkinson's disease has been investigated using the haloperidol-induced catalepsy model in rats, a standard preclinical screen for antiparkinsonian compounds. nih.govresearchgate.net Catalepsy, characterized by an inability to initiate movement, is induced by the dopamine (B1211576) D2 receptor antagonist haloperidol (B65202) and mimics the akinesia seen in Parkinson's disease.

| Treatment Regimen | Observation | Outcome | Source |

|---|---|---|---|

| Acute MPEP Injection | Overall catalepsy score | Not significantly antagonized | nih.govoup.com |

| Acute MPEP Injection | Catalepsy at 150 min post-haloperidol | Trend toward reversal (p=0.07) | nih.govoup.com |

| Chronic MPEP Treatment (3 weeks) | Overall catalepsy score | No significant influence | nih.govoup.com |

Reversal of Levodopa-Induced Dyskinesia (LID)

A significant challenge in the long-term treatment of Parkinson's disease is the development of levodopa-induced dyskinesia (LID), involuntary movements that emerge after prolonged therapy. The potential of MPEP to mitigate LID has been explored in primate models of parkinsonism. In a study using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned monkeys, co-treatment with MPEP was found to reduce the development of LID. scilit.comdocumentsdelivered.com

The mechanism underlying this effect appears to be linked to the modulation of neuroinflammation. The L-dopa-treated dyskinetic monkeys exhibited increased levels of markers for microglial activation (Iba1 and CD68) and reactive astrocytes (GFAP) in key areas of the basal ganglia, including the putamen, substantia nigra, and globus pallidus. scilit.com Co-treatment with MPEP prevented these increases, and a strong positive correlation was observed between the severity of dyskinesia and the levels of these inflammatory markers. scilit.comdocumentsdelivered.com This suggests that MPEP's ability to inhibit glutamate activity reduces not only the expression of LID but also the associated inflammatory response in the brain. scilit.com

| Brain Region | Inflammatory Marker | Observation in LID Monkeys | Effect of MPEP | Source |

|---|---|---|---|---|

| Putamen | Iba1, CD68 | Increased | Prevented increase | scilit.com |

| GFAP | Increased | Prevented increase | scilit.comdocumentsdelivered.com | |

| Substantia Nigra | Iba1 | Increased | Prevented increase | scilit.com |

| Globus Pallidus | Iba1, CD68 | Increased | Prevented increase | scilit.com |

| Subthalamic Nucleus | GFAP | Increased | Prevented increase | scilit.comdocumentsdelivered.com |

Effects on Non-Motor Symptoms in PD Models (e.g., obsessive-compulsive disorder)

Beyond motor deficits, Parkinson's disease encompasses a range of non-motor symptoms that significantly impact quality of life. nih.govmdpi.com Preclinical research suggests a role for mGluR5 antagonism in addressing some of these symptoms. Studies have shown that MPEP-mediated blockade of mGluR5 can ameliorate cognitive impairments in animal models of Parkinson's disease, including alpha-synuclein (B15492655) transgenic mice and MPTP-lesioned rats. nih.gov

Furthermore, investigations into the broader psychopharmacological profile of MPEP reveal potential anxiolytic- and antidepressant-like effects. researchgate.net In various rodent models of anxiety, such as the Vogel conflict drinking test and the elevated plus-maze, MPEP demonstrated effects comparable to the anxiolytic drug diazepam. researchgate.net It also showed antidepressant-like activity in the tail suspension test in mice, with an efficacy similar to the antidepressant imipramine. researchgate.net These findings suggest that the involvement of mGluR5 is not limited to motor control and that its antagonism by compounds like MPEP could potentially address non-motor cognitive and mood-related symptoms associated with neurological disorders.

Migraine Models and Trigeminal Nociception

While direct studies of MPEP in specific migraine models are limited, its mechanism of action is highly relevant to the underlying pathophysiology of migraine, which involves the activation of the trigeminal nervous system. nih.govmdpi.com The trigeminovascular system is a key player in migraine pain, where activation of trigeminal nociceptors leads to the release of neuropeptides like CGRP, causing neurogenic inflammation and pain. nih.govmdpi.com

Glutamate signaling via mGluR5 plays a crucial role in pain signaling and hypersensitivity within the trigeminal ganglion. researchgate.net Activation of mGluR5 in sensory nerve terminals can lead to the sensitization of key nociceptors, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), which are responsible for thermal and mechanical sensation. researchgate.net Therefore, antagonizing mGluR5 could theoretically dampen this sensitization process. Studies using mGluR5 antagonists in other pain models have shown efficacy in reducing nociceptive responses. For instance, MPEP effectively reduced thermal hyperalgesia in neuropathic pain models and decreased nociceptive responses in the formalin test, a model of inflammatory pain. researchgate.netnih.gov These findings suggest that by blocking mGluR5, MPEP could modulate nociceptive signaling within the trigeminal system, a key target for migraine therapies.

Neuroprotection in Models of Acute Brain Injury (e.g., Ischemia/Reperfusion)

The role of mGluR5 antagonists, including MPEP, has been investigated for their neuroprotective potential following acute brain injury, particularly in models of cerebral ischemia-reperfusion. researchgate.netsemanticscholar.org In a rat model of temporary middle cerebral artery occlusion (MCAo), a model for focal ischemic stroke, MPEP demonstrated significant neuroprotective effects. nih.govscilit.com

When administered shortly after the ischemic event, MPEP treatment led to a substantial reduction in infarct volume. nih.gov One study reported a 61% reduction in 24-hour infarct volume, while another found a 44% reduction at 72 hours post-ischemia. nih.gov This reduction in brain damage was correlated with significant recovery in neurological function over a 72-hour period. nih.gov The neuroprotective effects of MPEP in these models are thought to be mediated, at least in part, through the modulation of excitotoxicity. nih.govnih.gov However, it has also been noted that MPEP can act as a non-competitive NMDA receptor antagonist, which may contribute to its neuroprotective actions, suggesting a complex mechanism beyond selective mGluR5 blockade. nih.gov

| Parameter | MPEP Treatment Effect | Source |

|---|---|---|

| Infarct Volume (at 24h) | Reduced by 61% | nih.gov |

| Infarct Volume (at 72h) | Reduced by 44% | nih.gov |

| Neurological Function (over 72h) | Significant recovery | nih.gov |

Epilepsy and Excitotoxicity Models

Given the role of excessive glutamate transmission in the pathophysiology of epilepsy, mGluR5 antagonists like MPEP have been evaluated for their anticonvulsant properties. semanticscholar.orgfrontiersin.org In a study using a pilocarpine-induced seizure model in young rats, pretreatment with MPEP demonstrated significant neuroprotective and anticonvulsant effects. nih.gov

MPEP delayed the onset of the first seizure and completely abolished the mortality associated with pilocarpine-induced status epilepticus. nih.gov Furthermore, MPEP provided protection against the oxidative stress associated with seizures, as evidenced by its ability to prevent alterations in the levels of reactive species and the activity of antioxidant enzymes like catalase and glutathione (B108866) S-transferase. nih.gov It also protected acetylcholinesterase activity from being inhibited by pilocarpine. nih.gov These results strongly suggest that the antagonism of mGluR5 by MPEP has a potent anticonvulsant action and may represent a valuable target for epilepsy treatment. nih.gov

| Parameter | Effect of MPEP Pretreatment | Source |

|---|---|---|

| Latency to First Seizure | Delayed | nih.gov |

| Mortality Rate | Abolished | nih.gov |

| Reactive Species Levels | Protected against alteration | nih.gov |

| Catalase (CAT) Activity | Protected against alteration | nih.gov |

| Glutathione S-transferase (GST) Activity | Protected against alteration | nih.gov |

| Acetylcholinesterase (AChE) Activity | Protected against inhibition | nih.gov |

Orofacial Ectopic Mechanical Allodynia Models

The potential of MPEP to treat chronic pain states, such as neuropathic pain, has been assessed in various preclinical models, including those relevant to orofacial pain conditions which often present with mechanical allodynia. mdpi.comnih.gov Orofacial pain models often involve injury to branches of the trigeminal nerve to mimic conditions like trigeminal neuralgia. mdpi.com

Studies investigating the role of mGluR5 antagonists in neuropathic pain have found that MPEP can alleviate certain pain-related behaviors. In a model of neuropathic pain caused by spinal nerve ligation, MPEP effectively reduced thermal hyperalgesia. nih.gov Its effect on mechanical allodynia—pain evoked by a normally non-painful stimulus—was reported as slight at lower doses in the same study. nih.gov However, another study demonstrated that MPEP produced a dose-dependent increase in the mechanical withdrawal threshold, indicating a reduction in mechanical sensitivity. researchgate.net The underlying mechanism involves the modulation of nociceptor sensitization. researchgate.net Glutamate-mGluR5 signaling in the trigeminal ganglion is known to sensitize sensory neurons, and blocking this pathway can prevent the development of mechanical and thermal hypersensitivity. researchgate.net This suggests that MPEP may be effective in treating pain states characterized by mechanical allodynia, including those affecting the orofacial region.

Cognitive Effects in Preclinical Models, including Fear and Aversive Learning

The role of mGluR5 in cognitive processes, particularly those related to fear and aversive learning, has been extensively studied using MPEP hydrochloride. These investigations provide insight into the potential of mGluR5 antagonism to modulate emotional learning and memory.

In models of fear conditioning, MPEP has been shown to have a significant impact. Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event, leading to a fear response. Research has demonstrated that MPEP can block fear conditioning in rats, suggesting that mGluR5 receptors are critically involved in the acquisition of fear memories nih.gov. The fear-potentiated startle paradigm is a common method used to assess conditioned fear, and the effects of MPEP in this test highlight its anxiolytic potential by interfering with the learning process of fear.

Furthermore, MPEP has been found to attenuate conditioned taste aversion (CTA) in rats nih.gov. CTA is a powerful form of learning where an animal associates a novel taste with subsequent illness or discomfort, leading to the avoidance of that taste in the future. Studies have shown that animals treated with MPEP consume more of a saccharin (B28170) solution that was previously paired with an illness-inducing agent, compared to control animals nih.gov. This attenuation of CTA suggests that mGluR5 receptors play a role in this specific form of associative learning nih.gov. Interestingly, similar experiments using an mGluR1 antagonist did not affect CTA learning, indicating a differential involvement of the Group I mGluR subtypes in taste aversion learning nih.gov.

Table 2: Cognitive Effects of MPEP Hydrochloride in Preclinical Models

| Model | Species | Effect | Finding |

|---|---|---|---|

| Fear Conditioning | Rat | Blocks fear conditioning. | MPEP interferes with the acquisition of fear memories. nih.gov |

| Conditioned Taste Aversion (CTA) | Rat | Attenuates CTA. | MPEP-treated animals showed reduced avoidance of a taste previously paired with illness. nih.gov |

Methodological Approaches in Mpep Hydrochloride Research

In Vivo Experimental Methodologies in Animal Models

In vivo studies in animal models are fundamental to understanding the physiological and behavioral effects of MPEP hydrochloride in a whole, living organism. These methodologies allow researchers to observe the compound's impact on complex systems and behaviors that cannot be replicated in vitro.

Behavioral assays in rodent models are extensively used to evaluate the anxiolytic- and antidepressant-like properties of MPEP hydrochloride. These tests create scenarios that elicit behaviors analogous to human anxiety or depression, and the response of the animals to MPEP administration provides insight into its potential therapeutic effects.

Key findings from these assays include:

Anxiolytic-like Effects: MPEP has demonstrated anxiolytic-like activity in several established models. nih.gov In the Vogel conflict drinking test in rats, MPEP significantly increased the number of shocks accepted to obtain a reward, indicating a reduction in anxiety. nih.govmedchemexpress.com It also showed positive effects in the elevated plus-maze test in rats and the four-plate test in mice. nih.govmedchemexpress.com Importantly, these effects were observed without inducing sedation or impairing motor coordination. nih.gov Studies have shown that repeated administration of MPEP continues to produce anxiolytic-like effects without the development of tolerance. nih.gov

Antidepressant-like Effects: The potential antidepressant effects of MPEP have been assessed using the tail suspension test and the forced swim test (also known as the behavioural despair test). nih.govmdpi.com In the tail suspension test in mice, MPEP was found to shorten the duration of immobility, an effect comparable to that of the established antidepressant imipramine. nih.govmedchemexpress.com However, it was reported to be inactive in the behavioural despair test in rats. nih.govmedchemexpress.com In the olfactory bulbectomy model of depression in rats, chronic MPEP administration successfully restored learning deficits. nih.gov

Interactive Table: Summary of MPEP Hydrochloride Effects in Behavioral Assays

| Assay | Animal Model | Observed Effect | Phenotype |

|---|---|---|---|

| Vogel Conflict Drinking Test | Rat | Increased number of punished responses | Anxiolytic-like |

| Elevated Plus-Maze Test | Rat | Anxiolytic-like effects observed | Anxiolytic-like |

| Four-Plate Test | Mouse | Increased punished crossings at higher doses | Anxiolytic-like |

| Tail Suspension Test | Mouse | Decreased immobility time | Antidepressant-like |

| Behavioural Despair Test | Rat | Inactive | Antidepressant-like |

| Olfactory Bulbectomy Model | Rat | Restored learning deficits after chronic treatment | Antidepressant-like |

In vivo microdialysis and voltammetry are powerful techniques for monitoring real-time changes in neurotransmitter levels within specific brain regions of living animals. nih.gov

Microdialysis: This technique involves inserting a small, semi-permeable probe into a target brain area. nih.gov The probe is perfused with a physiological solution, allowing for the collection of extracellular fluid containing neurotransmitters like glutamate (B1630785) and dopamine (B1211576). nih.gov Analysis of these samples, often via high-performance liquid chromatography, provides a measurement of neurotransmitter concentration changes over time in response to pharmacological agents like MPEP. nih.gov This method is crucial for understanding how MPEP's blockade of mGluR5 receptors affects glutamatergic and other neurotransmitter systems in discrete neural circuits. nih.gov

Voltammetry: Techniques such as fast-scan cyclic voltammetry (FSCV) use a carbon-fiber microelectrode to detect rapid, sub-second changes in the concentrations of electroactive neurotransmitters, particularly dopamine. criver.com By applying a rapidly changing voltage to the electrode, specific neurotransmitters can be oxidized and reduced, generating a measurable current that is proportional to their concentration. criver.com This high temporal resolution is ideal for studying the phasic release of neurotransmitters, which is critical for understanding brain functions related to reward and motivation where mGluR5 is implicated. criver.com

While these methods are standard in neuropharmacology for compounds affecting glutamate and dopamine systems, specific studies detailing their use to measure neurotransmitter release following MPEP hydrochloride administration were not identified in the reviewed literature.

In vivo electrophysiology allows for the direct measurement of the electrical activity of neurons in the brain of a living, often anesthetized or freely moving, animal. This technique is essential for determining how a compound like MPEP hydrochloride modulates neuronal firing, which is the fundamental basis of communication in the nervous system.

The primary method is single-unit recording, where a microelectrode is positioned close to a neuron to record its action potentials or "spikes." nih.gov By recording the firing rate and pattern of a neuron before and after the administration of MPEP, researchers can determine whether the compound has an excitatory or inhibitory effect on specific neuronal populations in targeted brain regions. While some studies have examined MPEP's effects on neuronal currents in in vitro preparations, direct evidence from in vivo electrophysiological recordings demonstrating MPEP's effect on neuronal firing patterns was not found in the reviewed search results. nih.govnih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that enables the visualization and quantification of molecular processes in the living brain, including the binding of a drug to its target receptor. nih.gov For MPEP hydrochloride research, PET is used to determine the extent to which the compound occupies mGluR5 receptors at various doses, a concept known as receptor occupancy. nih.gov

This is typically achieved by using a radiolabeled tracer—a molecule that binds to the same receptor as the drug of interest and is tagged with a positron-emitting isotope. A significant portion of the allosteric radioligands developed for mGluR5 are structurally derived from MPEP. nih.gov Key tracers include:

[¹¹C]ABP688

[¹⁸F]FPEB

[¹⁸F]SP203

The general procedure involves a baseline PET scan using the tracer to measure the initial availability of mGluR5 receptors. nih.gov Following administration of MPEP, a second PET scan is performed. The reduction in the tracer's signal in the second scan indicates the percentage of mGluR5 receptors that are occupied by MPEP. nih.gov These studies are critical for translational research, as they bridge the gap between preclinical animal models and human clinical trials by helping to establish effective dosing regimens. nih.gov

Molecular and Cellular Biology Techniques

To understand the mechanisms underlying the behavioral and physiological effects of MPEP hydrochloride, researchers employ techniques from molecular and cellular biology. These methods allow for the investigation of the compound's impact on gene and protein expression within the cell.

Analyzing changes in messenger RNA (mRNA) levels provides a snapshot of which genes are being turned on or off in response to MPEP administration. This is commonly measured using quantitative polymerase chain reaction (qPCR) or microarray analysis.

Studies have shown that MPEP can regulate the expression of specific genes in brain regions associated with anxiety, depression, and addiction:

Neuropeptide Y (NPY): In the hippocampus and amygdala of rats, repeated administration of MPEP was found to potently decrease the expression of NPY mRNA. nih.gov This suggests a regulatory link between mGluR5 and the synthesis of NPY, a peptide involved in anxiety and stress responses. nih.gov

Homer2 and Erk2: In a study on binge alcohol consumption in mice, MPEP treatment reduced drinking but did not significantly alter the mRNA expression of Homer2 or Erk2 in the bed nucleus of the stria terminalis (BNST) or the nucleus accumbens. nih.gov This finding suggests that MPEP's effects on this specific behavior may occur through mechanisms independent of changes in the transcription of these particular genes. nih.gov

mGluR5: Research has also indicated that MPEP treatment can lead to a decrease in mGluR5 gene expression in the adrenal glands of rats. researchgate.net

Interactive Table: Effects of MPEP Hydrochloride on mRNA Expression

| Gene Target | Brain/Tissue Region | Animal Model | Observed Effect on mRNA |

|---|---|---|---|

| Neuropeptide Y (NPY) | Hippocampus, Amygdala | Rat | Potent decrease after repeated administration |